

(S)-3-methylcyclohexanone chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-3-methylcyclohexanone

Cat. No.: B3050304

[Get Quote](#)

An In-depth Technical Guide to (S)-3-Methylcyclohexanone

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **(S)-3-methylcyclohexanone**, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure

(S)-3-Methylcyclohexanone is a chiral cyclic ketone. The structure consists of a six-membered ring containing a carbonyl group, with a methyl group attached to the carbon atom at the third position relative to the carbonyl group. The "(S)" designation indicates the stereochemistry at the chiral center.

Figure 1. Chemical structure of (S)-3-methylcyclohexanone.

Physicochemical Properties

The key physicochemical properties of 3-methylcyclohexanone are summarized in the table below. Note that some properties are reported for the racemic mixture.

Property	Value
Molecular Formula	C ₇ H ₁₂ O
Molecular Weight	112.17 g/mol [1] [2] [3]
IUPAC Name	(3S)-3-methylcyclohexan-1-one [2]
CAS Number	24965-87-5 (for S-enantiomer) [3]
Appearance	Colorless to light yellow liquid [1] [4]
Odor	Acetone-like, minty, cooling [5]
Boiling Point	169-170 °C [1] [5] [6] [7] [8] [9]
Melting Point	-73.5 °C [4] [10]
Density	0.914 - 0.920 g/cm ³ at 25 °C [1] [4] [5] [6] [7] [8]
Refractive Index	1.440 - 1.450 at 20 °C [4] [7]
Solubility	Insoluble in water; soluble in oils and nonpolar solvents like hexane and toluene [4] [11]

Spectroscopic Data

- ¹H NMR: Proton NMR spectra of 3-methylcyclohexanone show characteristic signals for the methyl group and the protons on the cyclohexanone ring. The chemical shifts are typically observed between 1.0 and 2.5 ppm.[\[12\]](#)
- ¹³C NMR: The carbon NMR spectrum provides signals for the seven carbon atoms, including the carbonyl carbon, the chiral carbon bearing the methyl group, the methyl carbon, and the remaining methylene carbons of the ring.
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching of the ketone, typically appearing around 1710 cm⁻¹.[\[4\]](#) [\[13\]](#)
- Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[\[13\]](#)

Synthesis and Reactions

(S)-3-Methylcyclohexanone can be synthesized through various methods, with asymmetric synthesis being crucial for obtaining the pure enantiomer.

Synthesis: A common method for the enantioselective synthesis of **(S)-3-methylcyclohexanone** is the asymmetric transfer hydrogenation of 3-methyl-2-cyclohexen-1-one.[14] This reaction often employs a chiral catalyst to achieve high enantioselectivity.[14] Other synthetic routes include the partial hydrogenation of m-cresol and the oxidation of methylcyclohexane, though these may produce racemic mixtures.[1][10]

Chemical Reactions: 3-Methylcyclohexanone participates in typical ketone reactions:

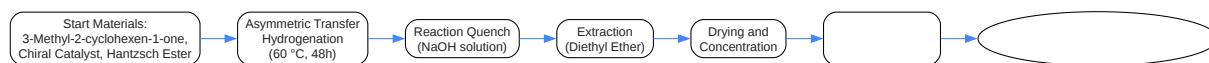
- Aldol Condensation: It can undergo self-condensation to form enones.[1]
- Michael Addition: It can act as an electrophile in Michael addition reactions.[1]
- Reduction: The ketone can be reduced to the corresponding 3-methylcyclohexanol.[1]

Experimental Protocols

Asymmetric Transfer Hydrogenation of 3-Methyl-2-cyclohexen-1-one

This protocol describes a general procedure for the synthesis of **(S)-3-methylcyclohexanone**.

- Materials:
 - 3-Methyl-2-cyclohexen-1-one
 - Chiral phosphate salt of a primary amino acid ester (catalyst)
 - Hantzsch ester (dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester)
 - Dibutyl ether (solvent)
 - Sodium hydroxide solution (2N)
 - Diethyl ether


- Procedure:
 - Charge a reaction vessel with 3-methyl-2-cyclohexen-1-one (1 equivalent) and the chiral catalyst (0.05-0.1 equivalents) in dibutyl ether.[14]
 - Stir the mixture at 60 °C for approximately 2-5 minutes.[14]
 - Add the Hantzsch ester (1.2 equivalents) to the reaction mixture.[14]
 - Continue stirring the mixture at 60 °C for 48 hours, monitoring the reaction progress by TLC or GC.[14]
 - Upon completion, quench the reaction by adding 2N sodium hydroxide solution.[14]
 - Extract the product with diethyl ether.[14]
 - Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude product by column chromatography or distillation to yield **(S)-3-methylcyclohexanone**.

Characterization by NMR Spectroscopy

- Sample Preparation: Dissolve a small amount of the purified **(S)-3-methylcyclohexanone** in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.
- Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **(S)-3-methylcyclohexanone**.

[Click to download full resolution via product page](#)

Figure 2. Synthesis and purification workflow.

Applications

3-Methylcyclohexanone is utilized in various industrial and research applications:

- Solvent: It serves as a solvent in organic synthesis and formulations.[1][11]
- Intermediate: It is a precursor for the synthesis of other organic compounds and pharmaceuticals.[1]
- Flavoring and Fragrance Agent: Its characteristic odor makes it suitable for use in flavor and fragrance formulations.[1][4][5][7][11] It has been deemed safe for this use at current intake levels.[4]
- Polymer Science: It is used as a solvent in the synthesis of conjugated polymers for organic thin-film transistors (OTFTs).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-Methylcyclohexanone | 591-24-2 [smolecule.com]
- 2. 3-Methylcyclohexanone, (-) | C7H12O | CID 7057964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-3-Methylcyclohexanone 95% | CAS: 24965-87-5 | AChemBlock [achemblock.com]
- 4. 3-Methylcyclohexanone | C7H12O | CID 11567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-METHYLCYCLOHEXANONE | 591-24-2 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 3-methyl cyclohexanone, 591-24-2 [thegoodsentscompany.com]

- 8. 591-24-2 CAS MSDS (3-METHYLCYCLOHEXANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Methylcyclohexanone - Wikipedia [en.wikipedia.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. 3-METHYLCYCLOHEXANONE(591-24-2) 1H NMR spectrum [chemicalbook.com]
- 13. Cyclohexanone, 3-methyl- [webbook.nist.gov]
- 14. Cyclohexanone,3-methyl-, (3S)- synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [(S)-3-methylcyclohexanone chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3050304#s-3-methylcyclohexanone-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com